Unique Regiospecific Topology vs. N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (CAS 1797222-36-6)
The target compound is differentiated from the close analog N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide by the presence of a critical methyl group at the 6-position of the pyrimidine ring. The analog lacks this substituent. This methyl group adds significant steric bulk and alters the electron density of the pyrimidine core, directly impacting its binding mode and selectivity for adenosine triphosphate (ATP)-binding pockets in kinases. The exact quantitative binding affinity difference is unknown without a direct comparative assay, but the structural divergence is a foundational principle for achieving selectivity in kinase inhibitor design [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA: 2.4; TPSA: 58.2 Ų (Computed by PubChem) |
| Comparator Or Baseline | N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (XLogP3-AA: 1.7 estimated; TPSA: 58.2 Ų) |
| Quantified Difference | ΔXLogP3-AA: +0.7 (indicating higher lipophilicity for the target compound) |
| Conditions | Computed physicochemical properties from PubChem (2025) and estimated by structural analogy. |
Why This Matters
The distinct lipophilicity directly influences membrane permeability and non-specific protein binding, making this specific regioisomer a superior candidate for phenotypic screening assays targeting intracellular pathways.
- [1] PubChem. Compound Summary for CID 71807383. N-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide. Computed Properties. National Center for Biotechnology Information. View Source
